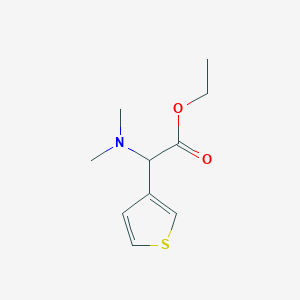
Ethyl 2-(dimethylamino)-2-(thiophen-3-YL)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-(dimethylamino)-2-(thiophen-3-YL)acetate is an organic compound that belongs to the class of esters. It features a thiophene ring, which is a sulfur-containing heterocycle, and a dimethylamino group. This compound is of interest in various fields of chemistry and pharmacology due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(dimethylamino)-2-(thiophen-3-YL)acetate typically involves the esterification of 2-(dimethylamino)-2-(thiophen-3-YL)acetic acid with ethanol. This reaction can be catalyzed by acidic conditions, such as using sulfuric acid or hydrochloric acid. The reaction is usually carried out under reflux to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts and solvents are chosen to optimize the reaction conditions and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(dimethylamino)-2-(thiophen-3-YL)acetate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Halogenating agents like phosphorus tribromide (PBr3) can facilitate substitution reactions.
Major Products Formed
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: Ethyl 2-(dimethylamino)-2-(thiophen-3-YL)ethanol.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
Ethyl 2-(dimethylamino)-2-(thiophen-3-YL)acetate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis.
Biology: Investigated for its potential biological activity.
Medicine: Explored for its pharmacological properties.
Industry: Utilized in the synthesis of advanced materials and intermediates.
Mechanism of Action
The mechanism of action of Ethyl 2-(dimethylamino)-2-(thiophen-3-YL)acetate depends on its specific application. In pharmacology, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The thiophene ring and dimethylamino group play crucial roles in its binding affinity and specificity.
Comparison with Similar Compounds
Ethyl 2-(dimethylamino)-2-(thiophen-3-YL)acetate can be compared with other esters containing thiophene rings or dimethylamino groups:
Ethyl 2-(dimethylamino)-2-(furan-3-YL)acetate: Similar structure but with a furan ring instead of thiophene.
Ethyl 2-(dimethylamino)-2-(pyridine-3-YL)acetate: Contains a pyridine ring, offering different electronic properties.
Ethyl 2-(dimethylamino)-2-(benzene-3-YL)acetate: Features a benzene ring, providing a different aromatic system.
Biological Activity
Ethyl 2-(dimethylamino)-2-(thiophen-3-YL)acetate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its antimicrobial, antifungal, and anticancer properties, supported by recent research findings and case studies.
Chemical Structure and Properties
This compound features a thiophene ring, which is known for enhancing the biological activity of organic compounds. The presence of the dimethylamino group contributes to its solubility and interaction with biological targets.
Antimicrobial Activity
Recent studies have demonstrated that thiophene derivatives, including this compound, exhibit potent antimicrobial activity against various pathogens.
Case Study: Antimicrobial Efficacy
A study evaluated the antimicrobial properties of several thiophene derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that the compound displayed significant inhibitory effects, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics. For example, the MIC against E. coli was found to be 0.625 mg/mL, while for S. aureus, it was 1.25 mg/mL .
| Pathogen | MIC (mg/mL) |
|---|---|
| Staphylococcus aureus | 1.25 |
| Escherichia coli | 0.625 |
The mechanism underlying the antimicrobial activity involves the compound's ability to bind to key proteins in bacterial cells. Molecular docking studies revealed strong interactions with dihydrofolate reductase and rhomboid protease, crucial enzymes for bacterial survival . These interactions facilitate the disruption of metabolic pathways, leading to bacterial cell death.
Antifungal Activity
In addition to its antibacterial properties, this compound has shown promising antifungal activity.
Case Study: Antifungal Testing
Research has indicated that this compound exhibits effective antifungal activity against Candida albicans, with an MIC of 0.156 mg/mL . This level of potency is significant when compared to traditional antifungal agents.
| Fungus | MIC (mg/mL) |
|---|---|
| Candida albicans | 0.156 |
Anticancer Activity
The anticancer potential of this compound has also been investigated, particularly concerning its effects on various cancer cell lines.
Case Study: Cytotoxic Effects
In vitro studies demonstrated that this compound induces apoptosis in cancer cells by upregulating p21 expression, which leads to cell cycle arrest in the G2/M phase . The selectivity index (SI) for certain cancer cell lines was greater than 10, indicating a favorable therapeutic window.
| Cancer Cell Line | IC50 (µM) | Selectivity Index |
|---|---|---|
| A549 | 39 | >10 |
| H1975 | 48 | >10 |
Properties
Molecular Formula |
C10H15NO2S |
|---|---|
Molecular Weight |
213.30 g/mol |
IUPAC Name |
ethyl 2-(dimethylamino)-2-thiophen-3-ylacetate |
InChI |
InChI=1S/C10H15NO2S/c1-4-13-10(12)9(11(2)3)8-5-6-14-7-8/h5-7,9H,4H2,1-3H3 |
InChI Key |
SUOJPHAZYYTBFN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C1=CSC=C1)N(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















